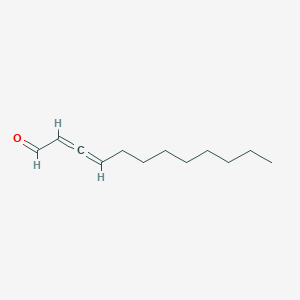

2,3-Dodecadienal

Beschreibung

2,3-Dodecadienal is an α,β-unsaturated aldehyde with a 12-carbon chain and conjugated double bonds at positions 2 and 3. Dodecadienal derivatives are noted for their roles as bioactive metabolites in fungi, exhibiting nematicidal, antibacterial, and antifungal activities .

Eigenschaften

CAS-Nummer |

34656-67-2 |

|---|---|

Molekularformel |

C12H20O |

Molekulargewicht |

180.29 g/mol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11-12H,2-8H2,1H3 |

InChI-Schlüssel |

ZAMVZZCVWRRCSB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC=C=CC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dodecadienal typically involves the partial hydrogenation of alkyne precursors. One common method includes the use of Lindlar catalyst for the selective hydrogenation of 4-nonyn-1-ol to produce 4-nonen-1-ol, which is then converted to the corresponding bromide. Subsequent condensation with 2-propargyloxy-tetrahydropyran and hydrolysis yields 2,7-dodecadien-1-ol. Further partial hydrogenation of this intermediate produces 2,3-Dodecadienal .

Industrial Production Methods

Industrial production methods for 2,3-Dodecadienal are not well-documented in the public domain. it is likely that similar hydrogenation and condensation techniques are employed on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dodecadienal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

Oxidation: Produces dodecanoic acid.

Reduction: Produces 2,3-dodecadienol.

Substitution: Produces various substituted dodecadienal derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Dodecadienal has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in pheromone communication in insects.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the flavor and fragrance industry due to its aromatic properties

Wirkmechanismus

The mechanism of action of 2,3-Dodecadienal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering sensory responses. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Isomerism and Key Properties

The position and geometry of double bonds significantly influence the physicochemical and biological behavior of dodecadienal isomers. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Dodecadienal Isomers and Analogs

Analytical Differentiation

- Gas Chromatography (GC) : 2,4-Dodecadienal and 2,4-decadienal (C₁₀H₁₆O) elute closely (11.98 vs. 12.35 minutes) and share >98% spectral similarity, risking misidentification .

- Stereochemical Sensitivity : The (2E,6Z)-dodeca-2,6-dienal isomer’s fragrance applications depend on its geometry, necessitating chiral-phase chromatography for accurate characterization .

Regulatory and Commercial Considerations

- 3-Dodecenal : Used primarily in research, its CAS 68083-57-8 and standardized GC data make it a reference compound for analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.